4-(Nonadec-10-en-1-ylidene)-3-(octadec-9-en-1-yl)oxetan-2-one
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Overview
Description
4-(Nonadec-10-en-1-ylidene)-3-(octadec-9-en-1-yl)oxetan-2-one is an organic compound that belongs to the class of oxetanes. Oxetanes are four-membered cyclic ethers with significant interest in organic chemistry due to their unique ring strain and reactivity. This compound features long aliphatic chains with double bonds, which may impart unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Nonadec-10-en-1-ylidene)-3-(octadec-9-en-1-yl)oxetan-2-one can be achieved through several synthetic routes:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions.
Aldol Condensation: Another method could involve aldol condensation followed by cyclization to form the oxetane ring.
Industrial Production Methods
Industrial production methods for such compounds typically involve:
Batch Reactors: Using batch reactors where the reactants are mixed and allowed to react over a period.
Continuous Flow Reactors: For large-scale production, continuous flow reactors may be used to ensure a steady supply of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(Nonadec-10-en-1-ylidene)-3-(octadec-9-en-1-yl)oxetan-2-one can undergo various chemical reactions:
Oxidation: The double bonds in the aliphatic chains can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reducing Agents: Such as hydrogen gas with a palladium catalyst for hydrogenation.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Epoxides: From oxidation of double bonds.
Saturated Compounds: From reduction of double bonds.
Substituted Oxetanes: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving cyclic ethers.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Nonadec-10-en-1-ylidene)-3-(octadec-9-en-1-yl)oxetan-2-one would depend on its specific application:
Molecular Targets: Could interact with enzymes or receptors in biological systems.
Pathways Involved: May participate in metabolic pathways or chemical reactions involving cyclic ethers.
Comparison with Similar Compounds
Similar Compounds
Oxetane: The parent compound with a four-membered ring.
3,3-Dimethyloxetane: A derivative with methyl groups on the ring.
4-Phenyl-2-oxetanone: An oxetane with a phenyl group and a ketone functionality.
Uniqueness
4-(Nonadec-10-en-1-ylidene)-3-(octadec-9-en-1-yl)oxetan-2-one is unique due to its long aliphatic chains with double bonds, which may impart distinct physical and chemical properties compared to other oxetanes.
Properties
CAS No. |
83708-16-1 |
---|---|
Molecular Formula |
C40H72O2 |
Molecular Weight |
585.0 g/mol |
IUPAC Name |
4-nonadec-10-enylidene-3-octadec-9-enyloxetan-2-one |
InChI |
InChI=1S/C40H72O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-38(40(41)42-39)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37-38H,3-16,21-36H2,1-2H3 |
InChI Key |
DUDVZPDWGBCWHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCC=C1C(C(=O)O1)CCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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